N-ethyl-5-methoxy-2-nitroaniline
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Overview
Description
N-ethyl-5-methoxy-2-nitroaniline is an organic compound with the molecular formula C9H12N2O3. It is a derivative of aniline, characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to the benzene ring.
Scientific Research Applications
N-ethyl-5-methoxy-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety information for “N-ethyl-5-methoxy-2-nitroaniline” indicates that it should be stored in refrigerated conditions . The compound should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Personal protective equipment should be used when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-methoxy-2-nitroaniline typically involves a multi-step processThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and subsequent reactions may involve alkylation and methylation steps .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves careful control of temperature, pressure, and reaction time to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-methoxy-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs the substitution to the meta position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-ethyl-5-methoxy-2-aminobenzene.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of N-ethyl-5-methoxy-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: Similar structure but with a methyl group instead of an ethyl group.
5-Methoxy-2-nitroaniline: Lacks the ethyl group, only has the methoxy and nitro groups.
N-ethyl-2-nitroaniline: Similar but lacks the methoxy group
Uniqueness
N-ethyl-5-methoxy-2-nitroaniline is unique due to the combination of the ethyl, methoxy, and nitro groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents .
Properties
IUPAC Name |
N-ethyl-5-methoxy-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-10-8-6-7(14-2)4-5-9(8)11(12)13/h4-6,10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNYGWCOUUMAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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